7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 359907-16-7
VCID: VC6977626
InChI: InChI=1S/C22H22FN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-8-10-17(23)11-9-16)21(25-19)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25)
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Molecular Formula: C22H22FN5O2
Molecular Weight: 407.449

7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

CAS No.: 359907-16-7

Cat. No.: VC6977626

Molecular Formula: C22H22FN5O2

Molecular Weight: 407.449

* For research use only. Not for human or veterinary use.

7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione - 359907-16-7

Specification

CAS No. 359907-16-7
Molecular Formula C22H22FN5O2
Molecular Weight 407.449
IUPAC Name 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Standard InChI InChI=1S/C22H22FN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-8-10-17(23)11-9-16)21(25-19)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25)
Standard InChI Key ZSLNWKWPZVVIHV-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

7-(4-Fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione belongs to the class of 3,7-dihydropurine-2,6-diones, characterized by a purine core substituted at positions 7 and 8. The molecular formula is C₂₂H₂₃FN₅O₂, with a calculated molecular weight of 407.45 g/mol (derived from structural analogs ). The compound features:

  • A 4-fluorobenzyl group at position 7, introducing hydrophobic and electronic effects via the fluorine atom.

  • A phenethylamino moiety at position 8, providing flexibility and hydrogen-bonding capacity.

  • Methyl groups at positions 1 and 3, enhancing metabolic stability.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₃FN₅O₂
Molecular Weight407.45 g/mol
Substituents (Position)7: 4-Fluorobenzyl; 8: Phenethylamino
Core Structure1,3-Dimethylpurine-2,6-dione

The fluorine atom at the para position of the benzyl group enhances lipophilicity and modulates electron density, potentially influencing receptor interactions .

Synthesis and Structural Modification

The synthesis of 8-aminoalkylamino purine-2,6-diones typically involves multi-step nucleophilic substitution and alkylation reactions. A representative pathway, adapted from studies on analogous compounds , proceeds as follows:

  • Core Formation: Condensation of 6-chloro-1,3-dimethylpurine-2,6-dione with 4-fluorobenzyl bromide under basic conditions yields the 7-substituted intermediate.

  • Aminoalkylation: Reaction of the 8-chloro intermediate with phenethylamine in a polar aprotic solvent (e.g., DMF) introduces the 8-phenethylamino group via nucleophilic aromatic substitution.

  • Purification: Column chromatography isolates the target compound, with purity confirmed by HPLC (>95%) .

Critical Reaction Parameters:

  • Temperature: 80–100°C for nucleophilic substitution.

  • Catalysis: Triethylamine or K₂CO₃ to scavenge HCl.

  • Yield: ~70–75% for final steps, consistent with similar purine derivatives .

Pharmacological Profile

Serotonin Receptor Affinity

The compound exhibits high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors, with equilibrium dissociation constants (Kᵢ) in the nanomolar range :

Table 2: Receptor Binding Affinities

ReceptorKᵢ (nM)Selectivity Ratio (vs. 5-HT₁A)
5-HT₁A12.41.0
5-HT₂A18.71.5
5-HT₇23.91.9

Mixed receptor targeting is hypothesized to synergize antidepressant effects while minimizing side effects associated with single-receptor agents .

In Vivo Activity

In rodent models, the compound demonstrates:

  • Anxiolytic Effects: 40% reduction in marble-burying behavior at 10 mg/kg (p.o.).

  • Antidepressant Activity: 55% decrease in immobility time during forced swim tests at 15 mg/kg .

  • Bioavailability: ~50% oral bioavailability in rats, with a half-life of 4.2 hours .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (KBr pellet) :

  • C=O Stretch: 1745 cm⁻¹ (purine-2,6-dione carbonyl).

  • N-H Stretch: 3320 cm⁻¹ (phenethylamino group).

  • C-F Stretch: 1220 cm⁻¹ (4-fluorobenzyl).

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 8.35 (s, 1H, H-8 purine).

  • δ 7.45–7.30 (m, 4H, fluorobenzyl aromatic protons).

  • δ 3.65 (t, 2H, J = 6.8 Hz, phenethylamino CH₂).

  • δ 3.12 (s, 3H, N1-CH₃).

¹³C-NMR:

  • δ 169.8 (C-2), 155.3 (C-6, d, J = 245 Hz, C-F).

Therapeutic Implications and Future Directions

The compound’s balanced 5-HT receptor profile positions it as a candidate for treating generalized anxiety disorder and major depressive disorder. Comparative studies suggest that mixed 5-HT₁A/5-HT₂A/5-HT₇ ligands outperform selective agents in maintaining efficacy across symptom domains .

Areas for Further Research:

  • Metabolic Stability: Cytochrome P450 profiling to assess drug-drug interaction risks.

  • Formulation Optimization: Development of sustained-release formulations to extend half-life.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator